molecular formula C21H21NO5 B2763797 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid CAS No. 2219353-76-9

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid

Cat. No.: B2763797
CAS No.: 2219353-76-9
M. Wt: 367.401
InChI Key: NKMHJLJKJKLOAJ-IPVJXJPOSA-N
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Description

1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid is a specialized organic compound featuring a cyclobutane backbone with two key substituents:

  • A 9-fluorenylmethoxycarbonyl (Fmoc) group at position 1, providing UV detectability and base-labile protection for amino groups in peptide synthesis.
  • A 3-methoxy group on the cyclobutane ring, which introduces steric and electronic effects.
  • A carboxylic acid at position 1, enabling conjugation in solid-phase synthesis.

This compound is structurally analogous to other Fmoc-protected cyclic amino acids but distinguished by its methoxy-substituted cyclobutane framework. Its unique structure may influence solubility, conformational stability, and reactivity in bioconjugation or drug design applications.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxycyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-26-13-10-21(11-13,19(23)24)22-20(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMHJLJKJKLOAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1696791-50-0
Record name 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid
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Biological Activity

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound notable for its structural complexity and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for medicinal chemistry.

  • Molecular Formula : C20H19NO4
  • Molecular Weight : Approximately 353.37 g/mol
  • CAS Number : 1696791-50-0

The compound features a cyclobutane ring, a carboxylic acid group, and an amino group protected by a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, which enhances its stability and solubility in organic solvents. The Fmoc group allows for selective deprotection under mild acidic conditions, facilitating further functionalization of the amino group.

Research indicates that 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid exhibits significant biological activity through various mechanisms:

  • Inhibition of PD-L1 : Studies have shown that this compound can inhibit Programmed Death-Ligand 1 (PD-L1), a key protein involved in immune evasion by tumors. This inhibition suggests potential applications in cancer immunotherapy by enhancing T-cell responses against cancer cells .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in the development of new antibiotics .
  • Antioxidant Activity : The presence of the methoxy groups may contribute to antioxidant properties, which can protect cells from oxidative stress .

Structure-Activity Relationship (SAR)

The structural features of 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid play a crucial role in its biological activity. The fluorene moiety enhances lipophilicity and stability, which are advantageous for drug formulation and efficacy.

Case Study 1: Cancer Immunotherapy

A recent study investigated the effects of this compound on PD-L1 expression in vitro and in vivo models. Results demonstrated a dose-dependent reduction in PD-L1 levels, correlating with increased T-cell activation markers. This suggests that the compound could serve as a lead structure for developing novel immunotherapeutic agents .

Case Study 2: Antimicrobial Screening

In another study, various derivatives of this compound were screened against common bacterial strains. Some derivatives exhibited significant antibacterial activity, indicating their potential as new therapeutic agents to combat antibiotic-resistant bacteria .

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey FeaturesBiological Activity
1-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylic acid885951-77-9Contains similar fluorene moietyPotential anti-cancer properties
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid1702436-86-9Cyclopentane ringDifferent biological activities due to structural variation
3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(m-tolyl)propanoic acid284492-06-4Substituted aromatic ringPotentially enhanced reactivity and selectivity

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural differences and key properties of analogous Fmoc-protected cyclic amino acids:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference CAS/ID
Target Compound Cyclobutane 1-Fmoc, 1-COOH, 3-OCH3 C20H19NO5* ~367.4* Methoxy enhances solubility; cyclobutane offers moderate ring strain. Not explicitly provided
1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclopropane-1-carboxylic acid Cyclopropane 1-Fmoc, 1-COOH C18H17NO4 311.34 Higher ring strain; smaller size may limit steric interactions. EN300-624004
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid Cyclobutane 1-Fmoc, 1-COOH C20H19NO4 337.38 Lacks methoxy; simpler structure for baseline comparisons. 1935557-50-8
1-[cyclopropyl(Fmoc)amino]cyclobutane-1-carboxylic acid Cyclobutane 1-Fmoc, 1-COOH, cyclopropyl substituent C23H23NO4 377.43 Cyclopropyl group increases steric bulk; potential for altered reactivity. 1697367-12-6
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxypropanoic acid Propane 2-Fmoc, 3-OCH3, 1-COOH C20H19NO5 377.37 Linear analog with methoxy; highlights cyclobutane vs. linear chain effects. EN300-649992

Note: The target compound’s molecular formula and weight are inferred based on structural analogs.

Key Comparative Insights

Cyclobutane’s moderate strain balances stability and conformational flexibility, advantageous in peptide backbone modifications.

Substituent Effects: The 3-methoxy group in the target compound likely enhances solubility in polar solvents compared to non-polar substituents (e.g., cyclopropyl in CAS 1697367-12-6) . Electron-donating methoxy groups may slightly reduce the carboxylic acid’s acidity compared to electron-withdrawing groups (e.g., fluorine in 3,3-difluoro analogs) .

Applications in Synthesis: Fmoc-protected cyclobutanes (e.g., CAS 1935557-50-8) are used in constrained peptide design; the target’s methoxy group could facilitate hydrogen bonding or serve as a site for further functionalization . Linear analogs like 2-({Fmoc}amino)-3-methoxypropanoic acid (CAS EN300-649992) demonstrate how chain flexibility impacts peptide folding versus rigid cyclic structures .

Q & A

Q. How can I design a synthesis protocol for 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid?

  • Methodological Answer : The synthesis involves multi-step organic reactions. Key steps include:
  • Cyclobutane Ring Formation : Use [2+2] photocycloaddition or strain-driven ring closure under controlled temperatures (e.g., −78°C in THF) to ensure regioselectivity .
  • Fmoc Protection : React the amine group with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with a base like DIEA (N,N-diisopropylethylamine) to form the carbamate .
  • Carboxylic Acid Activation : Use EDCI/HOBt coupling for subsequent peptide bond formation .
  • Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. What protective group strategies are recommended for the amino and carboxylic acid functionalities?

  • Methodological Answer :
  • Amino Group : The Fmoc group is ideal due to its orthogonality and stability under acidic/basic conditions. Deprotection uses 20% piperidine in DMF, which cleaves the carbamate via β-elimination .
  • Carboxylic Acid : Protect as a tert-butyl ester (Boc) for compatibility with Fmoc chemistry. Deprotect with TFA (trifluoroacetic acid) .

Q. What analytical techniques validate the compound’s structure and purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry (e.g., cyclobutane substitution pattern) and Fmoc integration .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C21_{21}H21_{21}NO5_5, MW 367.401 g/mol) .

Advanced Research Questions

Q. How do steric effects of the cyclobutane ring influence coupling efficiency in peptide synthesis?

  • Methodological Answer : The cyclobutane’s rigidity can hinder amide bond formation. Mitigate this by:
  • Microwave-Assisted Synthesis : Enhances reaction rates and reduces steric hindrance via controlled heating (e.g., 50°C, 30 min) .
  • Ultrasonication : Improves reagent diffusion in bulky systems .
  • Optimized Coupling Agents : Use HATU instead of EDCI for better activation of sterically hindered carboxylates .

Q. How to resolve contradictions in reported stability data for the Fmoc group under basic conditions?

  • Methodological Answer : Discrepancies arise from solvent/base choices. For stability:
  • Avoid Prolonged Exposure to Strong Bases : Use mild bases (e.g., DIEA) instead of DBU in DMF .
  • Monitor via TLC : Track Fmoc deprotection (Rf shift) to optimize reaction times .
  • Comparative Studies : Benchmark against Fmoc-protected analogs (e.g., cyclohexane derivatives) to identify structural vulnerabilities .

Q. What strategies optimize regioselectivity during cyclobutane substitution?

  • Methodological Answer :
  • Directed C-H Functionalization : Use Pd-catalyzed reactions with directing groups (e.g., amides) to control substitution sites .
  • Steric Control : Introduce bulky substituents (e.g., 3-methoxy group) to bias ring-opening reactions .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states to guide synthetic routes .

Interaction and Application Questions

Q. How to assess binding affinity of this compound with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Comparative Binding Assays : Test against analogs (e.g., 3-methylcyclobutane derivatives) to evaluate substituent effects .

Q. What are the implications of the methoxy group on metabolic stability?

  • Methodological Answer :
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Methoxy groups often reduce oxidative metabolism .
  • CYP450 Inhibition Screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Safety and Handling

Q. What PPE and handling protocols are critical for this compound?

  • Methodological Answer :
  • PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/synthesis .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .
  • Storage : 2–8°C in airtight, light-resistant containers to prevent Fmoc degradation .

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